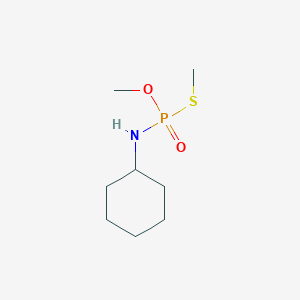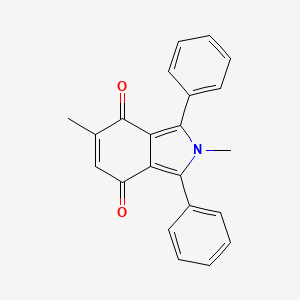
2H-Isoindole-4,7-dione, 2,5-dimethyl-1,3-diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Isoindole-4,7-dione, 2,5-dimethyl-1,3-diphenyl- is a compound belonging to the isoindole family Isoindoles are heterocyclic compounds characterized by a fused benzopyrrole ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Isoindole-4,7-dione, 2,5-dimethyl-1,3-diphenyl- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of aniline with phthalic anhydride in the presence of a catalyst can yield isoindoline derivatives . Another method involves the use of deep eutectic solvents (DES) to accelerate the preparation process .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2H-Isoindole-4,7-dione, 2,5-dimethyl-1,3-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield isoindoline derivatives.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include various substituted isoindole derivatives, which can have different functional groups attached to the core structure.
Wissenschaftliche Forschungsanwendungen
2H-Isoindole-4,7-dione, 2,5-dimethyl-1,3-diphenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and materials.
Industry: The compound is used in the production of dyes, pigments, and polymer additives.
Wirkmechanismus
The mechanism of action of 2H-Isoindole-4,7-dione, 2,5-dimethyl-1,3-diphenyl- involves its interaction with specific molecular targets and pathways. For instance, it can induce apoptosis in cancer cells by disrupting cellular interactions and improving immune responses . The compound may also modulate signaling pathways involved in inflammation and other biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phthalimide: A structurally related compound with similar applications in pharmaceuticals and materials science.
Isoindoline: A reduced form of isoindole with different reactivity and applications.
N-Substituted Isoindoles: These derivatives have various functional groups attached, leading to diverse chemical and biological properties.
Uniqueness
2H-Isoindole-4,7-dione, 2,5-dimethyl-1,3-diphenyl- stands out due to its specific structural features and the ability to undergo a wide range of chemical reactions
Eigenschaften
CAS-Nummer |
72726-02-4 |
|---|---|
Molekularformel |
C22H17NO2 |
Molekulargewicht |
327.4 g/mol |
IUPAC-Name |
2,5-dimethyl-1,3-diphenylisoindole-4,7-dione |
InChI |
InChI=1S/C22H17NO2/c1-14-13-17(24)18-19(22(14)25)21(16-11-7-4-8-12-16)23(2)20(18)15-9-5-3-6-10-15/h3-13H,1-2H3 |
InChI-Schlüssel |
LSTMFHPXDJPZOA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)C2=C(N(C(=C2C1=O)C3=CC=CC=C3)C)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


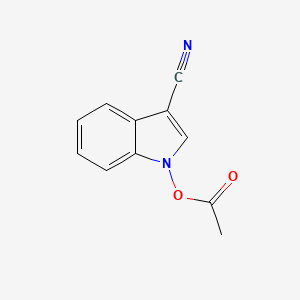

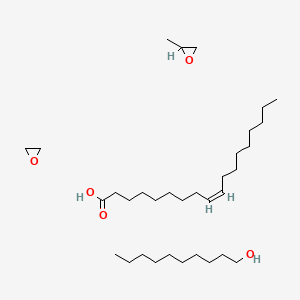
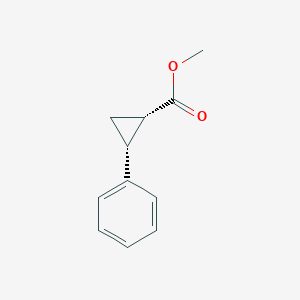
![(NE)-N-[6-chloro-2-(2-hydroxyimino-2-phenylethyl)pyridazin-3-ylidene]hydroxylamine](/img/structure/B14476202.png)
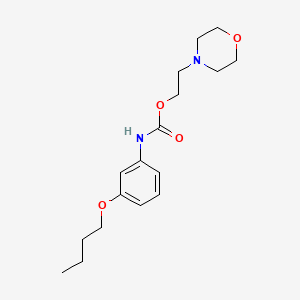
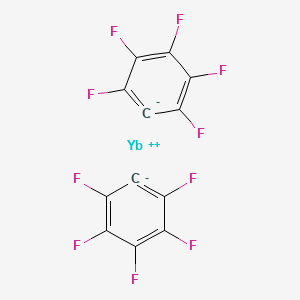
![(13-Benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl)methyl 2-(4-butoxyphenyl)acetate](/img/structure/B14476222.png)
![{1-[(Propan-2-yl)oxy]ethyl}benzene](/img/structure/B14476224.png)
![(2E)-2-cyano-3-{4-[(2-cyanoethyl)(methyl)amino]phenyl}prop-2-enamide](/img/structure/B14476228.png)

![2-[1,2,2-Tris(2-hydroxyethylsulfanyl)ethenylsulfanyl]ethanol](/img/structure/B14476246.png)
![Carbamic acid, [2-(pentyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14476253.png)
